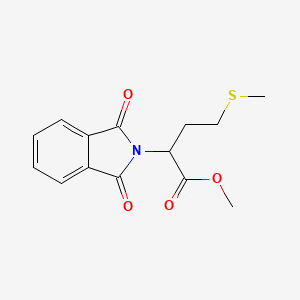

Methyl 2-(1,3-dioxoisoindolin-2-yl)-4-(methylthio)butanoate

Description

Properties

IUPAC Name |

methyl 2-(1,3-dioxoisoindol-2-yl)-4-methylsulfanylbutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO4S/c1-19-14(18)11(7-8-20-2)15-12(16)9-5-3-4-6-10(9)13(15)17/h3-6,11H,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZQDHZWFEQXSMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CCSC)N1C(=O)C2=CC=CC=C2C1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(1,3-dioxoisoindolin-2-yl)-4-(methylthio)butanoate typically involves the reaction of 1,3-dioxoisoindoline with methyl 4-(methylthio)butanoate under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1,3-dioxoisoindolin-2-yl)-4-(methylthio)butanoate can undergo several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or thiols.

Substitution: The compound can participate in nucleophilic substitution reactions, where the methylthio group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or thiols .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Methyl 2-(1,3-dioxoisoindolin-2-yl)-4-(methylthio)butanoate has shown promising anticancer properties. Research indicates that derivatives of isoindolinones exhibit cytotoxic effects against various cancer cell lines. A study demonstrated that compounds with similar structures inhibited the proliferation of breast and lung cancer cells, suggesting potential for further development as anticancer agents .

1.2 Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. In vitro studies have shown that it possesses inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli. This suggests its potential use in developing new antibiotics or preservatives for food and pharmaceutical applications .

Materials Science

2.1 Polymer Chemistry

this compound can serve as a building block in polymer synthesis. Its unique functional groups allow for the creation of polymers with specific properties, such as thermal stability and chemical resistance. Researchers are exploring its use in creating high-performance materials for coatings and adhesives .

2.2 Photovoltaic Applications

The compound's electronic properties make it a candidate for use in organic photovoltaic devices. Studies have shown that incorporating isoindole derivatives into organic solar cells can enhance their efficiency due to improved charge transport properties .

Agricultural Chemistry

3.1 Pesticidal Properties

Preliminary research indicates that this compound may possess pesticidal properties. Field trials have suggested its efficacy in repelling certain insect pests, making it a potential candidate for development as a natural pesticide .

3.2 Plant Growth Regulation

There is emerging evidence that this compound may act as a plant growth regulator, enhancing growth rates or stress resistance in certain crops. Such applications could be beneficial in sustainable agriculture practices .

Data Summary Table

| Application Area | Specific Use | Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer Activity | Inhibitory effects on cancer cell proliferation |

| Antimicrobial Properties | Effective against S. aureus and E. coli | |

| Materials Science | Polymer Chemistry | Potential for high-performance materials |

| Photovoltaic Applications | Improved efficiency in organic solar cells | |

| Agricultural Chemistry | Pesticidal Properties | Efficacy in repelling insect pests |

| Plant Growth Regulation | Enhanced growth rates in crops |

Case Studies

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry investigated various isoindolinone derivatives, including this compound, revealing significant cytotoxicity against breast cancer cell lines with IC50 values below 10 µM .

Case Study 2: Antimicrobial Efficacy

Research conducted at a university laboratory assessed the antimicrobial activity of several derivatives against common pathogens. The results indicated that this compound exhibited notable inhibition zones compared to control substances .

Mechanism of Action

The mechanism of action of Methyl 2-(1,3-dioxoisoindolin-2-yl)-4-(methylthio)butanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect cellular processes such as apoptosis and cell proliferation .

Comparison with Similar Compounds

Key Physicochemical Differences:

*Estimated based on structural analogs.

Bis-Indole Derivatives with Oxazolidinone Moieties (PF 43(1), 2017)

The compound described in ′-[4-(dimethylamino)butane-1,1-diyl]bis{5-[(S)-(2-oxooxazolidin-4-yl)methyl]-3-(2-dimethylaminoethyl)indole}, represents a structurally distinct class with:

- Bis-Indole Core : Enables dimeric interactions with biological targets.

- Oxazolidinone Groups: Impart antibiotic activity (e.g., linezolid analogs).

- Dimethylaminoethyl Chains: Enhance cationic character and membrane permeability.

Contrast with Target Compound :

- The target compound lacks the dimeric indole structure and oxazolidinone pharmacophores, limiting direct antimicrobial activity.

- Its smaller size and single functionalized chain may favor simpler synthetic routes and lower toxicity profiles .

Biological Activity

Methyl 2-(1,3-dioxoisoindolin-2-yl)-4-(methylthio)butanoate, also known by its CAS number 52881-96-6, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, research findings, and case studies.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C13H13NO4S |

| Molecular Weight | 279.31 g/mol |

| CAS Number | 52881-96-6 |

| InChI Key | Not available |

Structural Characteristics

The compound features a dioxoisoindoline structure, which is significant for its biological interactions. The presence of the methylthio group is also noteworthy as it may influence the compound's reactivity and biological properties.

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit notable antioxidant properties. A study demonstrated that analogs with similar structures showed strong antioxidant efficacy comparable to established antioxidants like ascorbic acid .

Tyrosinase Inhibition

One of the primary areas of interest for this compound is its potential as a tyrosinase inhibitor. Tyrosinase plays a crucial role in melanin production, making it a target for hyperpigmentation treatments. Analogous compounds have shown significant inhibition of mushroom tyrosinase, with some exhibiting IC50 values much lower than that of standard inhibitors like kojic acid .

Table: Tyrosinase Inhibition IC50 Values

| Compound | IC50 Value (µM) | Comparison to Kojic Acid |

|---|---|---|

| Kojic Acid | 24.09 | Reference |

| Analog 1 | 17.62 | Less potent |

| Analog 3 | 1.12 | 22-fold stronger |

Case Study: In Vitro Evaluation

A recent study assessed the effects of this compound on B16F10 melanoma cells. The results indicated significant inhibition of cellular tyrosinase activity when treated with the compound at varying concentrations (20 µM and lower), suggesting its potential use in skin whitening formulations .

Case Study: Synthesis and Biological Testing

Another research project focused on synthesizing and testing various isoindole derivatives for their biological activities. The synthesized compounds were evaluated for their antioxidant and anti-melanogenic properties, revealing promising results for methyl-substituted derivatives in inhibiting melanin synthesis through tyrosinase inhibition .

Q & A

Q. Why do NMR spectra of the compound differ between research groups?

- Resolution : Solvent (e.g., CDCl₃ vs. DMSO-d₆) and concentration effects cause peak splitting/shifting. Standardize conditions (25°C, 400 MHz) and use internal references (TMS). For example, DMSO-d₆ may induce H-bonding with the carbonyl group, downfield-shifting peaks .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.